molecular formula C10H9N3O2 B13345687 (7-Nitroisoquinolin-1-yl)methanamine

(7-Nitroisoquinolin-1-yl)methanamine

Cat. No.: B13345687
M. Wt: 203.20 g/mol
InChI Key: UUVMXVSBEUCXMF-UHFFFAOYSA-N
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Description

(7-Nitroisoquinolin-1-yl)methanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a nitro group at the 7th position and a methanamine group at the 1st position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Nitroisoquinolin-1-yl)methanamine typically involves the nitration of isoquinoline followed by the introduction of the methanamine group. One possible synthetic route could be:

    Nitration of Isoquinoline: Isoquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position.

    Aminomethylation: The nitrated isoquinoline is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine to introduce the methanamine group at the 1st position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and aminomethylation processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Nitroisoquinolin-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroisoquinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitroisoquinoline derivatives.

    Reduction: Aminoisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Nitroisoquinolin-1-yl)methanamine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound without the nitro and methanamine groups.

    7-Nitroisoquinoline: Similar compound with only the nitro group.

    1-Methanamineisoquinoline: Similar compound with only the methanamine group.

Uniqueness

(7-Nitroisoquinolin-1-yl)methanamine is unique due to the presence of both the nitro and methanamine groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

(7-nitroisoquinolin-1-yl)methanamine

InChI

InChI=1S/C10H9N3O2/c11-6-10-9-5-8(13(14)15)2-1-7(9)3-4-12-10/h1-5H,6,11H2

InChI Key

UUVMXVSBEUCXMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2CN)[N+](=O)[O-]

Origin of Product

United States

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